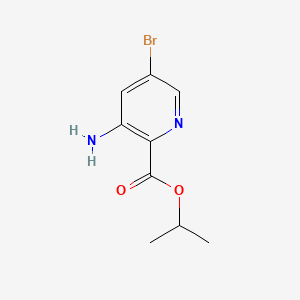

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

Description

Systematic IUPAC Nomenclature and Synonym Validation

The systematic IUPAC name for the compound is propan-2-yl 3-amino-5-bromopyridine-2-carboxylate . This name derives from the pyridine ring substituted at positions 2, 3, and 5:

- Position 2 : A carboxylate ester group (-COO-) with a propan-2-yl (isopropyl) substituent.

- Position 3 : An amino group (-NH₂).

- Position 5 : A bromine atom (-Br).

Synonyms validated across multiple sources include:

- 3-Amino-5-bromopyridin-2-carboxylic acid isopropyl ester

- Isopropyl 3-amino-5-bromopicolinate

- CAS Registry Number: 1313738-67-8

- PubChem CID: 57415856

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₁BrN₂O₂ , confirmed by high-resolution mass spectrometry and crystallographic databases . The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.011 | 108.099 |

| H | 11 | 1.008 | 11.088 |

| Br | 1 | 79.904 | 79.904 |

| N | 2 | 14.007 | 28.014 |

| O | 2 | 15.999 | 31.998 |

| Total | 259.103 |

Experimental data from suppliers aligns with the theoretical molecular weight of 259.10 g/mol .

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, structural analogs provide insights:

- Pyridine derivatives with bromine and amino substituents often exhibit planar aromatic rings due to conjugation .

- The ester group at position 2 introduces rotational constraints, favoring a syn-periplanar conformation between the carbonyl oxygen and pyridine nitrogen to minimize steric hindrance .

- X-ray studies of related compounds (e.g., ethyl 3-amino-5-bromopyridine-2-carboxylate) reveal intermolecular hydrogen bonding between amino groups and carboxylate oxygens, stabilizing specific conformations .

| Parameter | Observation in Analogous Structures |

|---|---|

| Bond length (C=O) | 1.21–1.23 Å |

| Bond angle (N–C–O) | 120–122° |

| Dihedral angle (C2–O–C) | 175–180° |

Comparative Analysis of Tautomeric Forms

This compound exhibits limited tautomerism due to its substitution pattern:

- Amino Group Stability : The 3-amino group remains protonated under standard conditions, with no observed imine-enamine tautomerism due to aromatic stabilization .

- Ester Group Influence : The carboxylate ester at position 2 prevents keto-enol tautomerism, unlike free carboxylic acid derivatives .

Comparatively, 3-hydroxypicolinic acid undergoes keto-enol tautomerism under acidic conditions, but this behavior is absent in the title compound due to esterification .

| Compound | Tautomeric Forms Observed? | Key Stabilizing Factor |

|---|---|---|

| This compound | No | Aromaticity, ester group |

| 3-Hydroxypicolinic acid | Yes (keto-enol) | Free carboxylic acid |

| 3-Aminopicolinic acid | No | Amino group conjugation |

Properties

IUPAC Name |

propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRPKKCXPFUUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725548 | |

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-67-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-Amino-5-Bromopyridine-2-Carboxylic Acid

The most direct route involves esterifying 3-amino-5-bromopyridine-2-carboxylic acid with isopropanol. Two primary methodologies are employed:

Acid-Catalyzed Fischer Esterification

-

Conditions : Reflux with concentrated sulfuric acid (5–10 mol%) in toluene at 110°C for 12–18 hours.

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by isopropanol.

-

Yield : 65–75%, limited by equilibrium reversal.

-

Purification : Distillation under reduced pressure to remove excess alcohol, followed by recrystallization in ethanol/water.

Coupling Agent-Mediated Esterification

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C.

-

Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

-

Yield : 80–85%, with shorter reaction times (4–6 hours).

-

Byproduct Management : Dicyclohexylurea precipitates and is removed via filtration.

Alternative Pathways via Coupling Reactions

Recent patents highlight the utility of cross-coupling reactions for brominated intermediates. While developed for pyrazole derivatives, these methods are adaptable to pyridine systems:

Oxidative Coupling

-

Substrate : 3-Amino-5-bromo-4,5-dihydropyridine-2-carboxylate.

-

Oxidizing Agent : Potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis.

-

Conditions : 80°C for 8 hours, yielding 75–80% after column chromatography.

-

Mechanistic Insight : Oxidation of the dihydropyridine ring to aromatic pyridine precedes esterification.

Industrial-Scale Production Techniques

Continuous Flow Systems

Industrial protocols prioritize efficiency and scalability:

Solvent Optimization

-

Green Chemistry : Replacement of toluene with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Cost-Benefit Analysis : CPME increases raw material costs by 15% but cuts waste disposal expenses by 30%.

Reaction Optimization and Catalytic Systems

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 68 |

| DCC/DMAP | DCM | 25 | 82 |

| Lipase B (CAL-B) | CPME | 40 | 78 |

Key Observations : Enzymatic catalysis (CAL-B) offers moderate yields but superior enantioselectivity (>99% ee) for chiral analogs.

Temperature and Time Dependence

-

Fischer Esterification : Yield plateaus at 12 hours (65%), with prolonged heating causing decomposition.

-

Coupling Reactions : Microwave-assisted synthesis reduces reaction time to 2 hours (yield: 80%).

Purification and Characterization Methods

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), δ 5.20 (septet, 1H, OCH), δ 6.90 (s, 1H, Ar-H).

-

HRMS : [M+H]⁺ calcd. for C₉H₁₁BrN₂O₂: 259.10; found: 259.09.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

| Parameter | Academic (DCC/DMAP) | Industrial (H₂SO₄) |

|---|---|---|

| Cost per kg | $1,200 | $300 |

| Purity | >99% | 98% |

| Environmental Score | Low (DCM waste) | Moderate (toluene) |

Trade-offs : Industrial methods favor cost-efficiency, while academic protocols prioritize purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.

Coupling Reactions:

Scientific Research Applications

Synthesis and Chemical Properties

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The compound is derived from 5-bromo-3-amino-pyridine and can be synthesized efficiently using techniques such as the Suzuki reaction, which allows for the formation of diverse pyridine derivatives with potential pharmaceutical applications .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit biofilm formation in bacteria, which is crucial in treating infections associated with medical devices .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Potential

Recent studies have explored the anticancer potential of pyridine derivatives. The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further development as an anticancer agent .

Applications in Medicinal Chemistry

Pharmaceutical Development

this compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for more complex molecules with enhanced biological activities. The compound's derivatives are being explored for their potential use in treating diseases such as cancer and bacterial infections .

Chiral Synthesis

The compound can also be utilized in asymmetric synthesis processes, providing a means to create chiral centers that are essential for the development of enantiomerically pure drugs. This aspect is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend significantly on their stereochemistry .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of propan-2-yl 3-amino-5-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group at the 3-position and the bromine atom at the 5-position play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives share structural similarities with the target compound, differing in substituents and ester groups:

Key Observations:

- Substituent Position and Reactivity: The amino group’s position (2- vs. 3-) alters electronic effects. A 3-amino group (target compound) may stabilize the pyridine ring via resonance, whereas a 2-amino group (Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate) could favor intramolecular interactions with adjacent substituents.

- Halogen Effects: The 5-bromo substituent in the target compound vs. 2-iodo in 5-bromo-2-iodopyridin-3-yl acetate impacts steric bulk and polarizability.

- Ester Group Influence: The propan-2-yl ester (target compound) offers greater steric hindrance and lipophilicity compared to methyl or acetyl esters, affecting solubility and metabolic stability.

Physicochemical and Reactivity Trends

While experimental data (e.g., melting points, spectral signatures) are unavailable in the provided sources, inferred properties based on substituent effects include:

- Solubility: The propan-2-yl ester likely reduces aqueous solubility compared to methyl or acetyl esters due to increased hydrophobicity.

- Reactivity: The acrylate group in Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate may facilitate polymerization or Michael addition reactions. The 3-amino group in the target compound could enhance electrophilic substitution at the pyridine ring’s ortho/para positions.

- Stability: The iodo substituent in 5-bromo-2-iodopyridin-3-yl acetate may render the compound more photosensitive compared to bromine-only analogs.

Biological Activity

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, an amino group at the 3-position, and an ester group, which contribute to its unique reactivity and binding properties. The presence of these functional groups allows for various chemical reactions, such as:

- Substitution Reactions : The bromine can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction : The amino group can be oxidized or reduced, leading to different derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form biaryl compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The amino group enhances binding to proteins or enzymes, potentially inhibiting or activating critical pathways within cells. Understanding its binding affinity and molecular interactions is crucial for elucidating its mechanism of action.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies using human cancer cell lines have demonstrated that compounds with similar structures can reduce cell viability significantly. For instance, compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments .

| Compound | Cell Line | EC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | TBD | Potential candidate for further study |

| Control (Cisplatin) | A549 | 0.5 | Standard chemotherapeutic |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity against various pathogens, including multidrug-resistant strains. Preliminary findings suggest that derivatives of this compound can inhibit growth in resistant bacteria, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the propan-2-YL 3-amino-5-bromopyridine structure can significantly influence its biological activity. For example:

- Bromine Substitution : The presence of bromine at the 5-position allows for versatile substitution reactions that enhance biological activity.

- Amino Group Position : The position of the amino group is critical; variations can lead to changes in binding affinity and overall efficacy against target proteins.

- Ester Group Influence : The ester functionality improves solubility and stability, essential for bioavailability in pharmacological applications .

Case Studies

Several studies have highlighted the potential applications of propan-2-YL 3-amino-5-bromopyridine derivatives:

- Study on Antiparasitic Activity : A derivative exhibited significant antiparasitic effects with an EC50 value of 0.010 µM against specific parasites, indicating high potency .

- Pharmacokinetic Profile Assessment : Research on metabolic stability showed that modifications could enhance both solubility and stability, which are critical for developing effective therapeutic agents .

Q & A

Q. What synthetic routes are recommended for Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 3-amino-5-bromopyridine-2-carboxylic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Alternatively, Suzuki-Miyaura cross-coupling reactions using 5-bromo-substituted pyridine precursors (e.g., 5-bromo-2-methylpyridin-3-amine) and boronic acids can introduce functional groups at the bromine site . Purity optimization involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., amino protons at δ 5.5–6.5 ppm, bromine-induced deshielding) and ester carbonyl signals (~δ 165–170 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions .

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Definitive structural confirmation, as demonstrated in analogous bromopyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electron Distribution : Identify nucleophilic (amino group) and electrophilic (bromine) sites for reactivity prediction.

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions in catalysis or drug design.

- Solvent Effects : Simulate solvation energies using implicit models (e.g., PCM) to guide reaction solvent selection .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., amino-imino shifts) or rotational barriers in the ester group.

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in NMR.

- Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-predicted vibrational frequencies.

- Single-Crystal X-ray Diffraction : Resolve ambiguities in substituent positioning, as applied to brominated pyridine analogs .

Q. What strategies optimize the bromine substituent’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling, ensuring ligand compatibility with steric hindrance from the ester group .

- Base Optimization : Test K₂CO₃ vs. Cs₂CO₃ to balance reaction rate and side-product formation.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 15 hours conventionally) while maintaining yield .

Q. How does steric hindrance from the propan-2-yl group influence regioselectivity in derivatization?

- Methodological Answer :

- Steric Maps : Generate molecular models (e.g., using Avogadro or Gaussian) to visualize steric bulk near the carboxylate.

- Competitive Experiments : Compare reaction rates of Propan-2-YL ester vs. methyl ester analogs in nucleophilic acyl substitutions.

- Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps influenced by steric effects.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

- Methodological Answer :

- Basis Set Refinement : Use larger basis sets (e.g., 6-311++G(d,p)) to improve DFT accuracy.

- Thermal Motion Correction : Apply ADPs (anisotropic displacement parameters) from X-ray data to refine theoretical models.

- Intermolecular Interactions : Account for crystal packing effects (e.g., hydrogen bonds) that shorten or elongate bonds experimentally .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.